Product packaging for 1-Methyl-1H-benzo[d]imidazole-4,7-diol(Cat. No.:CAS No. 157587-58-1)

1-Methyl-1H-benzo[d]imidazole-4,7-diol

Cat. No.: B139943
CAS No.: 157587-58-1
M. Wt: 164.16 g/mol
InChI Key: ZTENTJNRKHDCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methyl-1H-benzo[d]imidazole-4,7-diol is a chemical compound based on the versatile 1H-benzo[d]imidazole core structure, offered for early-stage discovery and investigative research. Benzimidazole derivatives are a significant area of interest in medicinal chemistry due to their wide range of potential biological activities. Researchers are exploring these compounds for various applications, including the development of novel kinase inhibitors and other targeted therapeutic agents. The specific research value and detailed mechanism of action for this compound are subject to ongoing investigation and require validation by the end-user researcher. This product is intended for research purposes only and is not intended for human, veterinary, or diagnostic use. Researchers are responsible for conducting all necessary experiments and analyses to determine the compound's suitability for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B139943 1-Methyl-1H-benzo[d]imidazole-4,7-diol CAS No. 157587-58-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157587-58-1

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

1-methylbenzimidazole-4,7-diol

InChI

InChI=1S/C8H8N2O2/c1-10-4-9-7-5(11)2-3-6(12)8(7)10/h2-4,11-12H,1H3

InChI Key

ZTENTJNRKHDCMC-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(C=CC(=C21)O)O

Canonical SMILES

CN1C=NC2=C(C=CC(=C21)O)O

Synonyms

1H-Benzimidazole-4,7-diol,1-methyl-(9CI)

Origin of Product

United States

Biological Activities and Structure Activity Relationship Sar Studies of 1 Methyl 1h Benzo D Imidazole 4,7 Diol Derivatives

Antiproliferative and Anticancer Potentials (In Vitro Cell Line Studies)

The benzimidazole (B57391) scaffold, particularly the benzimidazole-4,7-dione core, is recognized for its notable antitumor activity. nih.gov These compounds are considered promising lead molecules for the development of new anticancer drugs. nih.gov

Investigations on Human Cancer Cell Lines (e.g., Renal Cell Carcinoma, Breast Cancer)

Derivatives of 1H-benzo[d]imidazole-4,7-dione have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. In one study, novel derivatives were tested against ACHN and Caki-1, two renal cell carcinoma (RCC) cell lines, showing potent anticancer effects. nih.gov For instance, the compound designated as 8j (MD102) exhibited GI₅₀ values of 2.15 µM and 1.98 µM in ACHN and Caki-1 cells, respectively. nih.gov

Other studies have confirmed the antiproliferative activity of benzimidazole-4,7-dione derivatives against human lung adenocarcinoma (A549) and human malignant melanoma (WM115) cell lines. nih.gov A separate series of benzimidazole-4,7-diones showed very good antiproliferative effects against human lymphoblastic leukemia and human non-Hodgkin lymphoma. Furthermore, various 1H-benzo[d]imidazole derivatives have shown potent cytotoxic activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. nih.gov

Antiproliferative Activity of Benzimidazole-4,7-dione Derivatives Against Various Cancer Cell Lines
CompoundCancer Cell LineCell Line TypeActivity (GI₅₀ µM)Reference
8j (MD102)ACHNRenal Cell Carcinoma2.15 nih.gov
8j (MD102)Caki-1Renal Cell Carcinoma1.98 nih.gov
10gMCF-7Breast CancerData Not Specified nih.gov
10iMCF-7Breast CancerData Not Specified nih.gov
10jHCT-116Colon CancerData Not Specified nih.gov

Mechanistic Studies: Transglutaminase 2 (TG2) Inhibition and p53 Stabilization

A key mechanism underlying the anticancer activity of these compounds in renal cell carcinoma is the inhibition of Transglutaminase 2 (TG2). nih.gov Overexpression of TG2 in RCC has been linked to the inactivation of the tumor suppressor protein p53 through the formation of a protein complex. nih.gov By inhibiting the binding between TG2 and p53, the stability of p53 is increased, which can lead to apoptosis (programmed cell death) in cancer cells. nih.gov

A novel TG2 inhibitor, compound 8j (MD102), was developed based on the 1H-benzo[d]imidazole-4,7-dione structure. nih.gov This compound was identified as a potent TG2 inhibitor with an IC₅₀ value of 0.35 µM. nih.gov Studies confirmed that by inhibiting TG2, compound 8j (MD102) enhances p53 stabilization, ultimately leading to anticancer effects in RCC. nih.gov The binding interaction is believed to occur at the β-sandwich domain of TG2, which is the p53 binding site. nih.gov

Inhibitory Activity of Compound 8j (MD102)
TargetActivity TypeValue (µM)Reference
Transglutaminase 2 (TG2)IC₅₀0.35 nih.gov
ACHN Cancer Cell LineGI₅₀2.15 nih.gov
Caki-1 Cancer Cell LineGI₅₀1.98 nih.gov

Dihydrofolate Reductase (DHFR) Inhibition as a Mechanism of Action

Dihydrofolate reductase (DHFR) is a crucial enzyme involved in the synthesis of essential cellular components, making it a significant target for anticancer therapies. rjeid.commdpi.com The benzimidazole scaffold is a key feature in many compounds designed as DHFR inhibitors. rjeid.comresearchgate.net Several studies have highlighted that benzimidazole derivatives can exert their anticancer effects through the inhibition of DHFR, which prevents cancerous cells from dividing. researchgate.netfrontiersin.org

While the broader class of benzimidazoles has been explored for DHFR inhibition, with some triazine-benzimidazole hybrids showing activity, specific research focusing exclusively on 1-Methyl-1H-benzo[d]imidazole-4,7-diol as a DHFR inhibitor is less prominent. researchgate.net However, the established role of the benzimidazole nucleus as a pharmacophore for DHFR inhibitors suggests this as a potential mechanism of action for its derivatives. rjeid.comnih.govresearchgate.net

SAR Elucidation for Antineoplastic Activity of Benzimidazole-4,7-dione/diol Analogs

Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance the anticancer potency of benzimidazole-4,7-dione derivatives. For instance, in studies on renal cell carcinoma, modifications at the N1 and C2 positions of the benzimidazole-4,7-dione core were explored. nih.gov It was found that introducing a 2-(4-fluorophenyl)amino)ethyl group at the N1 position and a methyl group at the C2 position resulted in a highly potent TG2 inhibitor. nih.gov

In another study focusing on antiproliferative activity against lung adenocarcinoma and melanoma cells, it was observed that benzimidazole-4,7-dione derivatives with a chlorophenyl or piperonyl substituent were more potent than those with nitrophenyl or naphthyl groups. nih.gov Furthermore, research on other 1H-benzo[d]imidazole derivatives showed that compounds with electron-withdrawing groups on a phenyl ring attached to the main scaffold were more potent anticancer agents. nih.gov

Antimicrobial Efficacy

The benzimidazole scaffold is a versatile pharmacophore known for a wide range of biological activities, including significant antimicrobial properties. frontiersin.org Derivatives of benzimidazole are considered a promising class of molecules for combating microorganisms. frontiersin.org

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Benzimidazole derivatives have been evaluated for their antimicrobial potential against various bacterial species. frontiersin.org Studies have shown that these compounds can be effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. frontiersin.org

For example, a series of 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives demonstrated moderate to good antimicrobial activity, with MIC values in the range of 10–20 mg/mL against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). Another study reported a novel benzimidazole derivative with superior antibacterial activity against S. aureus and B. subtilis compared to standard drugs. mdpi.com The structural modifications on the benzimidazole ring play a crucial role in determining the spectrum and potency of the antibacterial activity. frontiersin.org

Antibacterial Activity of Selected Benzimidazole Derivatives
Compound TypeBacterial StrainGram TypeActivity (MIC)Reference
Benzimidazole-aryl sulfonamide/amide derivativesStaphylococcus aureus ATCC 6538Gram-Positive10–20 mg/mL
Benzimidazole-aryl sulfonamide/amide derivativesEscherichia coli ATCC 8739Gram-Negative10–20 mg/mL
Benzimidazole–pyrimidine hybrid with 3-fluorobenzyl groupMRSA (Methicillin-resistant S. aureus)Gram-Positive2 µg/mL mdpi.com
Benzimidazole–pyrimidine hybrid with 3-fluorobenzyl groupE. coli DH52Gram-NegativeData Not Specified mdpi.com

Antifungal Activity Against Fungal Species (e.g., Candida species, phytopathogenic fungi)

Benzimidazole derivatives have been recognized for their potential as antifungal agents, with research targeting both human and plant pathogens. nih.govnih.gov Studies have demonstrated the efficacy of certain benzimidazole compounds against various fungal species, including those from the Candida and Aspergillus genera, as well as dermatophytes. nih.gov

One study investigating a series of novel benzimidazole derivatives found that 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole were the most effective compounds tested. nih.gov They exhibited significant activity against clinical Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 256 µg/ml, and were also effective against fluconazole-resistant strains. nih.gov These compounds also showed potent activity against Aspergillus species and various dermatophytes. nih.gov

In the context of agriculture, novel fused heterocyclic compounds incorporating a benzo acs.orgnih.govimidazo[1,2-d] acs.orgnih.govresearchgate.nettriazine structure were synthesized and evaluated for their activity against several phytopathogenic fungi. mdpi.com Many of these derivatives displayed significant fungicidal effects at a concentration of 50 μg/mL against Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. mdpi.com For instance, against B. cinerea, several compounds showed inhibition rates exceeding 60%, with one reaching 76.7%. mdpi.com Similarly, strong inhibitory activity was observed against the other two fungal species, indicating that these benzimidazole-containing structures could serve as leads for new agricultural fungicides. mdpi.com

However, not all benzimidazole derivatives exhibit antifungal properties. In a study of three specific 1H-benzo[d]imidazole derivatives, no significant bioactivity was observed against Candida albicans, Candida glabrata, or Candida parapsilosis. nih.gov

Table 1: Antifungal Activity of Selected Benzimidazole Derivatives

Compound Category Fungal Species Activity/Inhibition Rate Reference
1-nonyl-1H-benzo[d]imidazole Candida species MIC: 0.5-256 µg/ml nih.gov
1-decyl-1H-benzo[d]imidazole Candida species MIC: 2-256 µg/ml nih.gov
1-nonyl-1H-benzo[d]imidazole Aspergillus species MIC: 16-256 µg/ml nih.gov
Benzo acs.orgnih.govimidazo[1,2-d] acs.orgnih.govresearchgate.nettriazines Botrytis cinerea Up to 76.7% inhibition at 50 µg/mL mdpi.com
Benzo acs.orgnih.govimidazo[1,2-d] acs.orgnih.govresearchgate.nettriazines Rhizoctonia solani Up to 63.5% inhibition at 50 µg/mL mdpi.com

Structure-Activity Relationships for Antimicrobial Properties

The relationship between the chemical structure of benzimidazole derivatives and their antimicrobial activity is a critical area of study for designing more potent compounds. researchgate.net Analysis of various synthesized derivatives has revealed key structural features that influence their efficacy.

For antifungal benzimidazoles, the nature of the substituent at the N-1 position is crucial. In one study, derivatives with long alkyl chains, specifically nonyl and decyl groups, at the N-1 position of the benzimidazole ring demonstrated the most potent antifungal effects. nih.gov This suggests that lipophilicity plays a significant role in the antifungal activity of this class of compounds.

In the case of benzo acs.orgnih.govimidazo[1,2-d] acs.orgnih.govresearchgate.nettriazine derivatives active against phytopathogenic fungi, several SAR observations were made:

Substitution on the phenyl ring: The position and nature of substituents on the phenyl group attached to the triazine ring significantly impacted activity. Compounds with a substituent at the C-4 position of the phenyl ring generally showed stronger antifungal activity than those with substituents at the C-2 or C-3 positions. mdpi.com

Nature of the alkyl group: Derivatives with smaller alkyl groups (methyl, ethyl, n-propyl, isopropyl) at another position of the triazine ring displayed higher activity against the tested fungi compared to those with larger groups like isobutyl, phenyl, or benzyl. mdpi.com

Substitution on the benzimidazole ring: The presence of a methyl group at the R1 position of the benzimidazole core tended to weaken the antifungal activity compared to the unsubstituted analog. mdpi.com

These findings highlight that specific substitutions on both the core benzimidazole structure and its appended moieties can modulate the antimicrobial and, particularly, the antifungal potency. researchgate.netmdpi.com

Enzyme Inhibition Studies (Beyond Cancer Targets)

Beyond their antimicrobial applications, benzimidazole derivatives have been investigated as inhibitors of various enzymes implicated in other diseases.

Alpha-Glucosidase Inhibition as an Antidiabetic Mechanism

Alpha-glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes. nih.gov They function by delaying carbohydrate absorption in the small intestine, which reduces the postprandial increase in blood glucose. nih.gov A novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols has been identified as potent inhibitors of α-glucosidase. acs.org

In one study, all thirteen synthesized compounds in this series showed excellent inhibitory activity against the enzyme, with IC₅₀ values significantly lower than the standard drug, acarbose (IC₅₀: 873.34 ± 1.21 µM). acs.orgresearchgate.net The most active compound, 4-(((2-mercapto-1H-benzo[d]imidazol-5-yl)imino)methyl)benzene-1,3-diol, exhibited an exceptionally low IC₅₀ value of 0.64 ± 0.05 µM. acs.orgresearchgate.net Other derivatives also showed potent inhibition, with IC₅₀ values ranging from 5.34 µM to 343.10 µM. acs.org The structure-activity relationship for these compounds indicated that the substitution pattern on the arylideneamino moiety plays a critical role in their inhibitory potential. researchgate.net

Table 2: α-Glucosidase Inhibition by 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol Derivatives

Compound IC₅₀ (µM)
7i (2,4-dihydroxybenzylidene) 0.64 ± 0.05
7d (4-chlorobenzylidene) 5.34 ± 0.16
7f (2-hydroxy-3-methoxybenzylidene) 6.46 ± 0.30
7g (4-ethoxybenzylidene) 8.62 ± 0.19
7c (4-methylbenzylidene) 9.84 ± 0.08

| Acarbose (Standard) | 873.34 ± 1.21 |

Data extracted from studies on 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols. acs.orgresearchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key therapeutic targets for managing the symptoms of Alzheimer's disease. researchgate.netnih.gov Benzimidazole and related heterocyclic structures have been explored for their potential to inhibit these enzymes. researchgate.netresearchgate.net

A study on novel 2-benzoylhydrazine-1-carboxamides, which share structural similarities with some benzimidazole derivatives, showed dual inhibition of both AChE and BChE. nih.govmdpi.com Most of the synthesized derivatives displayed IC₅₀ values in the micromolar range, with some inhibiting AChE more strongly and others showing higher potency against BChE. nih.govmdpi.com For example, certain N-tridecyl derivatives were highly active BChE inhibitors, with IC₅₀ values as low as 22.31 µM. mdpi.com

Another study synthesized new 1H-benzo[d]imidazole-1-yl derivatives coupled with coumaric acid, cinnamic acid, and lipoic acid. researchgate.net These compounds were evaluated for AChE inhibition, and one derivative showed an inhibition percentage (95.386%) comparable to the standard drug galantamine. researchgate.net This suggests that hybrid molecules incorporating the benzimidazole scaffold can be effective cholinesterase inhibitors.

Anti-Lipase Activity Investigations

Pancreatic lipase is a critical enzyme for the digestion of dietary fats, and its inhibition is a therapeutic strategy for obesity management. nih.gov While research on the anti-lipase activity of this compound itself is limited, studies on other heterocyclic compounds provide a basis for potential exploration. For instance, Kaempferol 3-O-rhamnoside, isolated from Cynometra cauliflora, was identified as an active lipase inhibitor. nih.gov Given the broad enzymatic inhibitory profile of the benzimidazole class, investigating its derivatives for anti-lipase activity could be a worthwhile endeavor.

Exploration of Other Relevant Enzymatic Targets

The versatility of the benzimidazole scaffold extends to other enzymatic targets. Notably, derivatives of 1H-benzo[d]imidazole-4,7-dione, a structure closely related to the subject compound, have been identified as potent inhibitors of transglutaminase 2 (TG2). nih.gov TG2 is an enzyme implicated in various cellular processes, and its inhibition has therapeutic potential. In a structure-activity relationship study, compound 8j (MD102) emerged as a potent TG2 inhibitor with an IC₅₀ value of 0.35 µM. nih.gov Molecular docking studies suggest this compound binds to the β-sandwich domain of the enzyme. nih.gov This finding is particularly relevant as it demonstrates that the benzo[d]imidazole-4,7-dione core is a viable scaffold for targeting enzymes beyond those commonly associated with antimicrobial or antidiabetic activities.

Furthermore, other research has focused on benzimidazole-benzohydrazide hybrids as potential multi-kinase inhibitors, targeting enzymes like EGFR and HER2, which, while often associated with cancer, play roles in broader cellular signaling pathways. nih.gov

Anti-inflammatory Properties of Benzimidazole-4,7-diol Derivatives

Benzimidazole derivatives have been extensively investigated as potential anti-inflammatory agents. researchgate.net Their mechanism of action often involves the inhibition of key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase (COX), lipoxygenase (LOX), and pro-inflammatory cytokines like TNF-α and IL-6. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Insights: The anti-inflammatory potency of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. nih.gov

Substitution at C2: The C2 position of the benzimidazole ring is a critical site for modification. Studies have shown that substituting this position with various aryl groups can lead to potent anti-inflammatory agents. For instance, a series of 2-phenyl-substituted benzimidazoles demonstrated significant inhibition of both COX and 5-lipoxygenase enzymes. nih.gov

Mechanism of Action - COX Inhibition: A primary mechanism for the anti-inflammatory effects of many benzimidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is overexpressed during inflammation. ekb.egplantarchives.org By inhibiting COX-2, these compounds effectively reduce the synthesis of prostaglandins, which are key mediators of pain and inflammation. ekb.eg

Inhibition of Pro-inflammatory Cytokines: Beyond enzyme inhibition, certain benzimidazole derivatives can suppress the production of pro-inflammatory cytokines. Research has shown that these compounds can inhibit the lipopolysaccharide (LPS)-induced secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages, highlighting another important pathway for their anti-inflammatory effects. researchgate.net

Research has identified several benzimidazole derivatives with potent and selective COX-2 inhibitory activity, making them promising candidates for the development of new anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. ekb.eg A study of novel, straightforward benzimidazole derivatives identified five compounds (4a, 4b, 5, 6, and 9) with significant in vitro COX-2 inhibition, with IC50 values lower than that of the standard drug indomethacin. ekb.eg

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Benzimidazole Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
4a >100 0.23 >434.78
4b >100 0.27 >370.37
5 >100 0.24 >416.67
6 >100 0.13 >769.23
9 >100 0.15 >666.67
Indomethacin 0.75 0.41 1.83

Data sourced from a study on selective COX-2 inhibitors. ekb.eg

Antioxidant and Free Radical Scavenging Activities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous inflammatory and degenerative diseases. tandfonline.com Benzimidazole derivatives have emerged as a promising class of antioxidants and free radical scavengers. nih.gov Their activity is typically evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, inhibition of lipid peroxidation (LPO), and superoxide anion radical scavenging. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Insights: The antioxidant capacity of benzimidazole derivatives is strongly influenced by their molecular structure.

Role of Hydroxyl Groups: The presence of free hydroxyl (-OH) groups, particularly on a phenyl ring substituted at the C2 position of the benzimidazole core, is a key determinant of antioxidant activity. These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. mdpi.com Research has shown that benzimidazoles substituted at position 2 with moieties containing free hydroxyl groups display significant antioxidant capabilities, including free radical trapping and inhibition of lipid peroxidation. mdpi.com

DPPH Radical Scavenging: The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger. tandfonline.com Several studies have reported potent DPPH scavenging activity for various benzimidazole derivatives. For example, compounds 12 and 13 from one study were found to be 17 to 18 times more potent than the standard antioxidant Butylated hydroxytoluene (BHT). nih.govresearchgate.net

Inhibition of Lipid Peroxidation: Lipid peroxidation is a destructive free-radical-mediated chain reaction that damages cell membranes. nih.gov Many benzimidazole derivatives have shown the ability to inhibit this process. In one study, a derivative bearing a p-bromophenyl substituent at the C2 position demonstrated 57% inhibition of lipid peroxidation, comparable to the 65% inhibition by BHT. nih.gov

The following tables summarize the antioxidant activities of selected benzimidazole derivatives from various research studies.

Table 2: DPPH Radical Scavenging Activity of Selected Benzimidazole Derivatives

Compound IC50 (M) Reference
Compound 12 1.3 x 10⁻⁵ researchgate.net
Compound 13 1.2 x 10⁻⁵ researchgate.net
BHT (Standard) 2.3 x 10⁻⁴ researchgate.net

IC50 is the concentration required to cause 50% scavenging of DPPH radicals.

Table 3: Multi-Assay Antioxidant Activity of Selected Benzimidazole Derivatives
Compound DPPH Scavenging EC50 (µg/mL) Reducing Power EC50 (µg/mL) β-Carotene Bleaching Inhibition EC50 (µg/mL) TBARS Inhibition EC50 (µg/mL)
1b 53 54 148 155
2b 185 101 210 250
3b 49 102 190 180
4b 160 150 250 280
5b 60 96 150 160
Trolox (Standard) 51 48 120 130

Data sourced from a study on the antioxidant activity of newly synthesized benzimidazoles. mdpi.com EC50 is the effective concentration required to achieve 50% of the maximum effect.

Applications in Materials Science and Other Non Biological Fields for 1 Methyl 1h Benzo D Imidazole 4,7 Diol and Its Analogs

Utilization in Optoelectronic Materials

Benzimidazole (B57391) derivatives are being investigated for their potential in optoelectronic materials due to their inherent electronic and photophysical properties. The fused aromatic system provides a rigid and planar structure that can facilitate π-π stacking and charge transport, which are crucial for applications in organic electronics.

Research into benzimidazole-based materials has shown that their electronic properties can be tuned by modifying the substituents on the benzimidazole core. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the material's charge injection and transport capabilities, as well as its optical properties.

While direct studies on the optoelectronic applications of 1-Methyl-1H-benzo[d]imidazole-4,7-diol are not extensively reported, the properties of its analogs suggest potential utility. The diol functionality, being electron-donating, would be expected to influence the electronic characteristics of the molecule. Theoretical studies on related dihydroxybenzene derivatives have shown that the position of hydroxyl groups can influence their optoelectronic and thermodynamic properties. Furthermore, computational studies on N-1-sulfonyl substituted benzimidazole derivatives have highlighted their potential as excellent materials for optoelectronics. nih.gov The investigation of these derivatives revealed that structural tailoring with efficient electron-withdrawing acceptors strengthened charge transfer phenomena, a key aspect for nonlinear optical (NLO) applications. nih.gov

The following table summarizes the calculated nonlinear optical properties of some benzimidazole derivatives, illustrating the potential for this class of compounds in optoelectronics.

Compound<α> (x 10-23 esu)βtot (x 10-29 esu)
Methyl 1-(4-chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate--
Methyl 1-(4-methylphenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate--
6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazoleHighest <α> and βtot valuesHighest <α> and βtot values
Data for specific values of <α> and βtot for the first two compounds were not provided in the source material, but the third compound was noted for its high values, indicating strong NLO properties. nih.gov

Role as Corrosion Inhibitors for Metallic Surfaces

Benzimidazole derivatives have been widely recognized for their efficacy as corrosion inhibitors for various metals and alloys in different aggressive media. pku.edu.cn Their protective action is attributed to the presence of heteroatoms (nitrogen), aromatic rings, and the ability to form stable coordination complexes with metal ions on the surface, leading to the formation of a protective film. This film acts as a barrier, isolating the metal from the corrosive environment.

The adsorption of benzimidazole derivatives on the metal surface is a key step in the inhibition process and can occur through physical adsorption (electrostatic interactions) or chemisorption (covalent bonding). The presence of substituents on the benzimidazole ring can significantly influence the inhibition efficiency. For example, the introduction of a methyl group, as in 2-methylbenzimidazole (B154957), can affect the electron density of the molecule and its adsorption characteristics. Theoretical studies have suggested that 2-methylbenzimidazole has preferable corrosion inhibition performance compared to unsubstituted benzimidazole.

While specific data for this compound is scarce, the dihydroxy substitution on the benzene (B151609) ring is expected to enhance its corrosion inhibition properties. Dihydroxybenzene isomers have been shown to be effective corrosion inhibitors for aluminum alloys in alkaline media. researchgate.net The hydroxyl groups can act as additional adsorption centers, strengthening the bond between the inhibitor and the metal surface. The inhibition efficiency of dihydroxybenzene isomers is dependent on the position of the hydroxyl groups. researchgate.net

The following table presents the inhibition efficiency of some benzimidazole derivatives on mild steel in acidic environments, demonstrating their potential as corrosion inhibitors.

InhibitorConcentration (M)MediumInhibition Efficiency (%)
Mebendazole1.0 g/LH2SO496.6
1-decyl-2-((5-methylisoxazol-2-yl)methyl)benzimidazole-1 M HCl-
N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide monohydrate1 x 10-31 M HCl90.2 nih.gov
(N,N'E,N,N'E)-N,N'-(thiophene-2,5-diylbis(methanylylidene))bis(1H-benzo[d]imidazol-2-amine)0.5 x 10-30.1 M HCl96 physchemres.org

Potential in Chemical Synthesis as Catalysts or Intermediates

The benzimidazole core is a versatile building block in organic synthesis. Various methods have been developed for the synthesis of benzimidazole derivatives, often involving the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives. The use of catalysts, including nanoparticles, has been explored to develop more environmentally friendly and efficient synthetic routes. nih.gov

This compound, with its reactive hydroxyl groups, has the potential to serve as a valuable intermediate in the synthesis of more complex molecules. These hydroxyl groups can be further functionalized to introduce a wide range of chemical moieties, allowing for the creation of new materials with tailored properties. For instance, they could be used to synthesize polymers, dyes, or ligands for metal complexes.

Benzimidazole derivatives themselves can also act as catalysts or ligands in various chemical transformations. The nitrogen atoms in the imidazole (B134444) ring can coordinate with metal centers, making them effective ligands for a variety of catalytic reactions. For example, copper-palladium bimetallic catalysts have been used for the synthesis of 2-methylbenzimidazole from 2-nitroaniline (B44862) and ethanol. mdpi.com The modification of such catalysts with magnesium has been shown to significantly improve their catalytic activity. mdpi.com

The synthesis of 2-methylbenzimidazole has been achieved with high yields using heterogeneous catalysts, as shown in the table below.

CatalystReactantsProductYield (%)
Cu-Pd/γ-Al2O32-Nitroaniline, Ethanol2-Methylbenzimidazole89.2
Cu-Pd/(Mg)γ-Al2O32-Nitroaniline, Ethanol2-Methylbenzimidazole98.8 mdpi.com

While direct catalytic applications of this compound are not well-documented, its structure suggests potential as a ligand for catalysis. The combination of the benzimidazole core and the diol functionality could lead to the development of novel catalysts with unique reactivity and selectivity.

Future Perspectives and Research Directions for 1 Methyl 1h Benzo D Imidazole 4,7 Diol

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 1-Methyl-1H-benzo[d]imidazole-4,7-diol and its derivatives should prioritize environmentally friendly and efficient methods, moving away from traditional syntheses that often involve harsh conditions, toxic solvents, and complex purification steps. mdpi.comresearchgate.net Green chemistry principles are paramount for the sustainable development of new chemical entities. eijppr.com

Future research should focus on:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times and improve yields for other benzimidazole (B57391) derivatives. nih.govclockss.org Investigating MAOS for the synthesis of this compound could lead to rapid and efficient production. nih.gov

Catalysis with Nanoparticles: Eco-friendly catalysts, such as Zinc Oxide Nanoparticles (ZnO-NPs), have been successfully used for the cyclocondensation reactions in benzimidazole synthesis, offering high yields, shorter reaction times, and catalyst recyclability. nih.gov

Solvent-Free and Deep Eutectic Solvent (DES) Systems: Eliminating conventional volatile organic solvents is a key goal of green chemistry. Research into solid-state reactions or the use of DES as both a solvent and catalyst could offer a highly sustainable synthetic route. nih.govnih.gov

Synthesis ApproachPotential AdvantagesResearch Focus for this compound
Microwave-Assisted SynthesisRapid reaction times, increased yields, cleaner reactions. eijppr.comnih.govOptimization of microwave parameters (temperature, time, power) for the key cyclization and substitution steps.
Nanocatalysis (e.g., ZnO-NPs)High efficiency, catalyst recyclability, mild reaction conditions. nih.govScreening of various nanoparticles for catalytic activity and development of a scalable, recyclable process.
Deep Eutectic Solvents (DES)Environmentally benign, biodegradable, potential catalytic role. nih.govFormulation of a suitable DES system that facilitates the synthesis with high selectivity and yield.
One-Pot ProceduresReduced waste, time and cost savings, improved operational simplicity.Designing a convergent synthesis pathway from readily available starting materials.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

While standard techniques such as FT-IR, 1D-NMR (¹H and ¹³C), and mass spectrometry are fundamental for initial characterization, future studies should employ more sophisticated methods for unambiguous structural confirmation and to probe subtle stereoelectronic features of this compound. nih.gov

Future directions in characterization include:

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are crucial for definitively assigning proton and carbon signals, especially for more complex derivatives that may be synthesized in the future. mdpi.comugm.ac.id

Single-Crystal X-ray Diffraction: This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking. researchgate.net

Solid-State NMR (ssNMR): In cases of polymorphism or to study the compound in its solid form, ssNMR can provide valuable information that is complementary to X-ray diffraction. beilstein-journals.org

Computational Spectroscopy: Integrating theoretical calculations using Density Functional Theory (DFT) can aid in the interpretation of experimental NMR and IR spectra, providing a deeper understanding of the molecule's electronic structure. nih.gov

TechniqueInformation GainedFuture Application
2D NMR (COSY, HSQC, HMBC)Unambiguous assignment of ¹H and ¹³C signals; correlation between atoms. mdpi.comRoutine characterization of new derivatives to confirm connectivity.
X-ray CrystallographyDefinitive 3D molecular structure, intermolecular interactions. researchgate.netElucidating the solid-state packing and hydrogen-bonding networks which can influence physical properties.
Solid-State NMRCharacterization of solid-state forms, polymorphism. beilstein-journals.orgInvestigating different crystalline forms and their stability.
DFT CalculationsTheoretical prediction of spectra, electronic properties (HOMO/LUMO). nih.govCorrelating experimental data with theoretical models to understand structure-property relationships.

In-depth Mechanistic Investigations of Biological Activities at the Molecular Level

Benzimidazole derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, and antiviral effects, by interacting with various biological targets. nih.govindexcopernicus.com A critical future direction is to screen this compound for various biological activities and, if active, to precisely identify its molecular mechanism of action.

A focused research plan should involve:

Target Identification: Utilizing techniques such as molecular docking studies against known protein targets for benzimidazoles (e.g., tubulin, topoisomerases, kinases) can provide initial hypotheses. nih.govbiotech-asia.org Experimental validation through enzymatic assays and binding studies (e.g., surface plasmon resonance) would follow.

Cellular Pathway Analysis: Investigating the effect of the compound on cellular signaling pathways is crucial. Techniques like Western blotting, qPCR, and proteomics can reveal how the compound modulates specific pathways, for instance, by inducing apoptosis or inhibiting cell cycle progression. biotech-asia.org

Structure-Activity Relationship (SAR) Studies: Once a biological activity is confirmed, synthesizing a library of analogues of this compound and evaluating their activity will help to identify the key structural features required for potency and selectivity. biotech-asia.org

Research AreaMethodologyObjective
Anticancer ActivityCell viability assays (e.g., MTT), cell cycle analysis, apoptosis assays.To determine if the compound has cytotoxic or cytostatic effects on cancer cell lines. researchgate.net
Antimicrobial ActivityMinimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi.To assess the potential of the compound as an antibacterial or antifungal agent. nih.govresearchgate.net
Antiviral ActivityViral replication assays against various viruses.To explore its efficacy as a potential antiviral therapeutic. nih.gov
Mechanism of ActionMolecular docking, enzyme inhibition assays, Western blotting, proteomics.To identify the specific molecular target(s) and elucidate the downstream cellular effects.

Exploration of New Therapeutic and Non-Therapeutic Applications

The structural features of this compound, particularly the diol functionality on the benzene (B151609) ring, may confer unique properties and open doors to applications beyond those traditionally associated with benzimidazoles.

Future research should explore:

Therapeutic Areas: Beyond the well-trodden paths of anticancer and antimicrobial research, this compound could be investigated for activity in other areas such as neurodegenerative diseases (e.g., as an acetylcholinesterase inhibitor), inflammatory disorders, or metabolic diseases. nih.govmdpi.com

Materials Science: The conjugated π-system of the benzimidazole core suggests potential applications in materials science. Research could focus on its use as a building block for organic light-emitting diodes (OLEDs), fluorescent sensors, or as a ligand for creating novel metal-organic frameworks (MOFs). nih.gov

Agrochemicals: Many benzimidazole derivatives, like thiabendazole, are used as fungicides in agriculture. nih.gov The potential of this compound as a novel antifungal agent for crop protection warrants investigation.

Computational-Guided Design and Virtual Screening for Enhanced Properties

Computational chemistry offers powerful tools to accelerate the drug discovery and development process. researchgate.net A future-focused research program on this compound should heavily integrate computational approaches from the outset.

Key computational strategies include:

Virtual Screening: Large chemical databases can be screened in silico to identify compounds with similar scaffolds or predicted binding affinity to a target of interest, providing a starting point for synthesis. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues with corresponding biological data is available, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. biolscigroup.usnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of a ligand-protein complex over time, offering a more dynamic picture of the binding interactions than static docking models. researchgate.net

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to prioritize candidates with favorable drug-like properties early in the discovery pipeline. researchgate.netbiointerfaceresearch.com

Computational ToolApplicationGoal
Molecular DockingPredict binding modes and affinities of the compound to various protein targets. researchgate.netPrioritize biological targets for experimental validation.
QSARCorrelate chemical structure with biological activity. biointerfaceresearch.comGuide the design of new derivatives with enhanced potency.
MD SimulationsAnalyze the stability and dynamics of ligand-receptor complexes. researchgate.netRefine understanding of binding interactions and confirm stability of binding.
ADMET PredictionForecast pharmacokinetic and toxicity profiles. researchgate.netSelect compounds with higher potential for successful clinical development.

By systematically pursuing these integrated research directions, the scientific community can thoroughly elucidate the chemical, physical, and biological properties of this compound, paving the way for its potential development into a valuable molecule for therapeutic or material science applications.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for benzimidazole-4,7-dione derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, 1-Methyl-2-vinyl derivatives are synthesized via nucleophilic substitution followed by palladium-catalyzed cross-coupling to introduce vinyl groups . Optimizing reaction parameters (e.g., temperature, catalyst loading) is critical: higher temperatures (>100°C) improve cyclization efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How can spectroscopic techniques (NMR, FTIR) resolve structural ambiguities in substituted benzimidazoles?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons in 1-Methyl-1H-benzo[d]imidazole derivatives resonate at δ 7.2–8.1 ppm (doublets for para-substituted rings). The methyl group at N1 appears as a singlet (δ 3.8–4.0 ppm) .
  • FTIR : Stretching vibrations for C=O (quinone moiety) occur at 1650–1680 cm⁻¹, while N-H (imidazole) absorbs at 3200–3400 cm⁻¹. Discrepancies in carbonyl peaks may indicate incomplete oxidation during synthesis .

Q. What are the solubility and stability profiles of benzimidazole-4,7-diol derivatives under experimental conditions?

  • Methodological Answer : These compounds exhibit poor aqueous solubility but dissolve in polar aprotic solvents (DMSO, DMF). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to avoid precipitation. Stability tests (HPLC, 25°C) show degradation <5% over 24 hours in dark conditions. Avoid freeze-thaw cycles; store aliquots at -80°C .

Advanced Research Questions

Q. How can contradictory bioactivity data for benzimidazole derivatives across studies be systematically analyzed?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line selection, IC₅₀ protocols). For example, 1H-benzo[d]imidazole-4,7-diones show IC₅₀ values ranging from 0.5–10 µM in cancer cells. Standardize assays using:

  • Positive controls (e.g., doxorubicin for cytotoxicity).
  • Dose-response curves (6–8 concentrations, triplicate measurements).
  • Mechanistic validation (e.g., Western blotting for p53 stabilization in RCC cells ).

Q. What strategies optimize the integration of benzimidazole derivatives into MOF/COF materials for enhanced ion conductivity?

  • Methodological Answer : In covalent organic frameworks (COFs), 4,4'-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde serves as a linker. Post-synthetic modifications (e.g., cationization, ethylene oxide chain grafting) improve ion transport. For example, EO-BIm-iCOF achieves Li⁺ conductivity of 1.2 × 10⁻³ S/cm at 30°C via:

  • Solvothermal synthesis (ETTA + BImDB in DMF, 120°C, 72 hours).
  • Flexible chain incorporation to reduce lattice rigidity .

Q. How do substituent effects (e.g., -CF₃, -Cl) modulate the electrochemical properties of benzimidazole-4,7-diones?

  • Methodological Answer : Electron-withdrawing groups (-CF₃, -Cl) lower LUMO levels, enhancing redox activity. Cyclic voltammetry (CH₃CN, Ag/AgCl reference) reveals:

  • Quinone reduction peaks at -0.8 to -1.2 V (vs. Fc/Fc⁺).
  • Substituents at C2/C5 positions shift reduction potentials by 0.1–0.3 V, correlating with Hammett σ values (ρ = 0.89, R² > 0.95) .

Q. What experimental designs mitigate byproduct formation during alkylation of benzimidazole cores?

  • Methodological Answer : N1-alkylation competes with O-alkylation in polar solvents. To minimize byproducts:

  • Use methyl iodide in DMF with NaH (3 equiv., 0°C, 2 hours), achieving >90% N1-methyl selectivity.
  • Quench reactions with NH₄Cl (aq.) to hydrolyze O-alkylated intermediates .

Methodological Notes

  • Spectral Data Validation : Cross-reference experimental NMR shifts with computed values (DFT, B3LYP/6-31G*) to confirm regiochemistry .
  • Biological Assays : Pre-treat cells with antioxidants (NAC, 5 mM) to differentiate ROS-dependent vs. direct DNA-damaging mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.